2,3-Difluoro-6-(trifluoromethyl)benzoic acid
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Overview
Description
2,3-Difluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H3F5O2 It belongs to the class of benzoic acid derivatives and is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
For instance, the compound can be synthesized by reacting 2,3-difluorobenzoic acid with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the yield and purity of the final product. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzoic acids.
Scientific Research Applications
2,3-Difluoro-6-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the additional fluorine atoms.
2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the additional fluorine atoms
Uniqueness
2,3-Difluoro-6-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties
Properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFYNXCPSXXODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-16-8 |
Source
|
Record name | 2,3-difluoro-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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